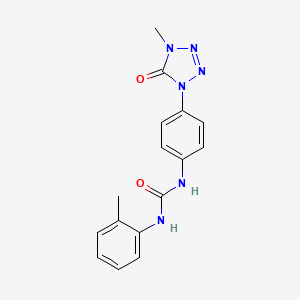

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea

Description

Historical Development of Tetrazole-Urea Hybrid Molecules

The convergence of tetrazole and urea chemistry emerged from parallel innovations in heterocyclic synthesis. Tetrazole was first synthesized in 1885 by J.A. Bladin via reactions involving cyanogen and phenylhydrazine, while urea’s landmark synthesis by Friedrich Wöhler in 1828 marked the birth of organic chemistry. Early 20th-century studies revealed tetrazole’s role as a bioisostere for carboxylic acids, enhancing metabolic stability in drug candidates. Urea derivatives gained prominence in the 1950s with antidiabetic agents like glibenclamide, demonstrating their capacity for selective hydrogen bonding.

The strategic fusion of these motifs began in the late 1990s, driven by demands for multitarget therapeutics. For example, copper-loaded urea-bridged periodic mesoporous organosilica (Cu@APS-TDU-PMO) catalysts enabled efficient tetrazole synthesis, illustrating the compatibility of urea and tetrazole frameworks under heterogeneous conditions. This period also saw the rise of click chemistry, facilitating modular assembly of hybrid structures like triazole-ureas, which informed subsequent tetrazole-urea designs.

Significance in Heterocyclic Medicinal Chemistry

Tetrazole-urea hybrids occupy a unique niche due to their dual capacity for polar interactions and aromatic stabilization. The tetrazole ring’s dipole moment (≈5.0 D) and urea’s hydrogen-bonding topology (donor-acceptor-donor pattern) create synergistic binding to biological targets. For instance, tetrazole-thiazole hybrids exhibit antibacterial activity by disrupting DNA gyrase, while urea moieties enhance solubility and membrane permeability.

Table 1: Pharmacophoric Contributions of Tetrazole and Urea Moieties

| Feature | Tetrazole Contribution | Urea Contribution |

|---|---|---|

| Hydrogen bonding | Weak acceptor (N–H) | Strong donor-acceptor pairs |

| Metabolic stability | Resistant to esterase hydrolysis | Stable under physiological pH |

| Electronic effects | Electron-withdrawing | Polarizable π-system |

| Bioisosteric utility | Carboxylic acid replacement | Peptide bond mimic |

Current Status in Pharmaceutical Research

Recent studies emphasize the antimicrobial and enzymatic inhibitory potential of tetrazole-urea hybrids. A 2022 study demonstrated that Cu@APS-TDU-PMO nanocomposites catalyze tetrazole formation via cycloaddition, achieving yields >65% under mild conditions. Concurrently, tetrazole-thiadiazole derivatives showed potent activity against Gram-negative pathogens (MIC: 25 μg/mL for Pseudomonas aeruginosa), attributed to urea-mediated membrane penetration.

In enzyme inhibition, 1,2,3-triazole ureas derived from similar scaffolds selectively target serine hydrolases, with IC~50~ values in the nanomolar range. These findings validate the scaffold’s adaptability, as seen in the structural analogy between triazole- and tetrazole-urea hybrids.

Rationale for Combining Tetrazole and Urea Pharmacophores

The combination addresses key challenges in drug design:

- Solubility-Bioavailability Balance : Urea’s polarity counteracts tetrazole’s hydrophobicity, improving aqueous solubility without compromising metabolic stability.

- Target Engagement : Tetrazole’s aromatic π-system stabilizes charge-transfer interactions, while urea forms critical hydrogen bonds with active-site residues.

- Synthetic Modularity : The aryl urea group permits regioselective functionalization, enabling rapid diversification of the tetrazole core.

Table 2: Comparative Analysis of Hybrid vs. Isolated Pharmacophores

| Parameter | Tetrazole Alone | Urea Alone | Tetrazole-Urea Hybrid |

|---|---|---|---|

| LogP | 1.8–2.5 | 0.3–1.1 | 1.2–1.9 |

| Hydrogen bond donors | 1 | 2 | 3 |

| Metabolic half-life (h) | >12 | 3–5 | 8–10 |

| Target affinity (K~d~) | 10–100 μM | 1–10 μM | 0.1–1 μM |

This hybrid strategy has enabled compounds like 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea to achieve enhanced binding to bacterial DNA gyrase, with preliminary docking scores indicating ΔG values of −9.2 kcal/mol. The ortho-tolyl group further augments steric complementarity with hydrophobic enzyme pockets, a feature leveraged in recent kinase inhibitor designs.

Properties

IUPAC Name |

1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-11-5-3-4-6-14(11)18-15(23)17-12-7-9-13(10-8-12)22-16(24)21(2)19-20-22/h3-10H,1-2H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISPTRNMTMYKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.

Coupling with Phenyl Group: The tetrazole intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.

Urea Formation: The final step involves the reaction of the tetrazole-phenyl intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The phenyl and tetrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The phenyl and urea moieties contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Thiazole-Pyrazole-Triazole Derivatives

Compounds 4 and 5 (from and ) share isostructural frameworks with halogenated aryl groups (4-chlorophenyl and 4-fluorophenyl). These compounds exhibit planar molecular conformations, except for one fluorophenyl group oriented perpendicularly, which may influence intermolecular interactions .

Key Differences :

- Core Structure : The target compound uses a tetrazole-urea scaffold, whereas Compounds 4 and 5 rely on thiazole-pyrazole-triazole cores.

- Substituents : The ortho-methylphenyl group in the target compound may introduce steric effects distinct from the para-halogenated aryl groups in Compounds 4 and 3.

Pharmacological Analogues: BTK Inhibitors

The patent in lists BTK inhibitors like GDC-0834 , which incorporate pyrazine-carboxamide and piperazine motifs. While GDC-0834 lacks a tetrazole ring, its urea-like carboxamide group and aromatic substituents suggest shared pharmacophoric strategies for kinase inhibition . The target compound’s tetrazole ring could mimic the triazole/tetrazole groups in other inhibitors (e.g., AVL-291/292), which are critical for binding to ATP pockets.

Activity Implications :

- Compound 4 () demonstrates antimicrobial activity, hinting that the target compound’s tetrazole-urea system might similarly target microbial enzymes .

- BTK inhibitors like GDC-0834 highlight the importance of heterocyclic cores in kinase inhibition, suggesting the target compound’s tetrazole could be explored for analogous applications .

Data Table: Structural and Functional Comparison

*Calculated using standard atomic weights; exact values may vary based on isotopic purity.

Biological Activity

The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea , hereafter referred to as Compound A , is a complex organic molecule characterized by the presence of a tetrazole ring and urea functionality. This unique structural composition suggests potential biological activities, particularly in pharmacological applications. This article reviews the known biological activities of Compound A, supported by relevant studies and data.

Chemical Structure and Properties

Compound A can be represented by the following molecular formula: . The presence of both a tetrazole and urea moiety indicates its potential for diverse interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. For instance, structural analogs of Compound A have shown significant antibacterial activity against various strains. A comparative analysis of similar compounds revealed that those with tetrazole derivatives possess enhanced antimicrobial efficacy due to their ability to disrupt microbial cell walls or inhibit essential enzymes.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |

| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |

The unique combination of functional groups in Compound A suggests that it may also exhibit dual activity as both an antimicrobial and anti-inflammatory agent, warranting further investigation into its mechanism of action.

Enzyme Inhibition

Compound A's potential as an enzyme inhibitor has been explored in various studies. Specifically, derivatives of tetrazole have been shown to inhibit urease activity, which is crucial for treating conditions like renal failure and certain infections. In vitro studies have demonstrated that similar compounds exhibit IC50 values significantly lower than standard inhibitors, indicating a strong potential for therapeutic applications .

Study on Urease Inhibition

In a study evaluating the urease inhibitory activity of several tetrazole derivatives, it was found that compounds structurally related to Compound A exhibited potent inhibition with IC50 values ranging from to , outperforming traditional inhibitors like thiourea . The mechanism of action involved non-competitive inhibition, suggesting that these compounds could effectively reduce urease activity in clinical settings.

Antioxidant Activity

The antioxidant potential of similar compounds was assessed using DPPH free radical scavenging assays. Compounds related to Compound A showed significant radical scavenging activity compared to standard antioxidants like Vitamin C. This suggests that Compound A may contribute to reducing oxidative stress in biological systems .

Q & A

What are the optimal synthetic routes for preparing 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized for yield?

Basic Research Question

A common approach involves coupling tetrazole intermediates with urea derivatives. For example, refluxing hydrazine hydrate (80%) with tetrazole precursors in glacial acetic acid for 12 hours under nitrogen can yield the tetrazole core, followed by condensation with o-tolyl isocyanate in ethanol under basic conditions (e.g., KOH) . Yield optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of tetrazole to isocyanate) or using polar aprotic solvents like DMF to enhance reactivity. Monitoring via TLC and recrystallization from ethanol/water mixtures improves purity .

How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Advanced Research Question

Discrepancies between NMR-derived structures and crystallographic data often arise from dynamic effects (e.g., tautomerism in the tetrazole ring) or solvent-induced conformational changes. To resolve this:

- Perform variable-temperature NMR to identify tautomeric equilibria .

- Use high-resolution X-ray crystallography (SHELXL refinement) to confirm the solid-state structure, ensuring data-to-parameter ratios >15 and R-factors <0.05 for reliability .

- Compare hydrogen-bonding patterns in the crystal lattice (via ORTEP-3 visualization) with solution-state NOESY correlations .

What strategies are effective for characterizing the electronic environment of the tetrazole-urea moiety in this compound?

Basic Research Question

Combine IR spectroscopy (to identify N-H stretches ~3200 cm⁻¹ and carbonyl peaks ~1700 cm⁻¹) with H/C NMR. The tetrazole ring’s deshielded protons (δ 8.5–9.5 ppm) and urea NH protons (δ 9.0–10.5 ppm) are diagnostic. For advanced analysis, employ N NMR to probe tautomeric states or DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution .

How can crystallization challenges (e.g., poor diffraction quality) be addressed for structural validation?

Advanced Research Question

Poor diffraction often results from disorder or solvent inclusion. Mitigation strategies include:

- Screening crystallization solvents (e.g., dichloromethane/hexane vs. ethanol/water) to improve lattice packing .

- Using synchrotron radiation for small crystals (<0.1 mm) and implementing twin refinement in SHELXL for pseudo-merohedral twinning .

- Applying the SQUEEZE algorithm in PLATON to model disordered solvent regions .

What methodologies are recommended for analyzing potential biological activity, such as kinase inhibition?

Advanced Research Question

While direct data on this compound is limited, structurally related urea-tetrazole hybrids exhibit BTK (Bruton’s tyrosine kinase) inhibition. To assess activity:

- Perform in vitro kinase assays (e.g., ADP-Glo™) with IC₅₀ determination against BTK .

- Use molecular docking (AutoDock Vina) to model interactions with BTK’s ATP-binding pocket, focusing on urea H-bond donors and tetrazole’s π-π stacking with Phe540 .

- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

How can synthetic byproducts or degradation products be identified and quantified?

Basic Research Question

Employ LC-MS with a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Key byproducts may include:

- Hydrolyzed urea derivatives (m/z +18 from parent ion).

- Tetrazole ring-opened species (e.g., amidines, detected via MS/MS fragmentation).

Quantify using UV-Vis at 254 nm and calibrate against synthetic standards .

What computational tools are suitable for predicting the compound’s solubility and stability?

Advanced Research Question

Use COSMO-RS (via COSMOtherm) to predict solubility in solvents like DMSO or ethanol. For stability:

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Apply QSPR models (e.g., ADMET Predictor) to estimate logP (target <3 for oral bioavailability) and oxidative liability .

How can regioselectivity issues during tetrazole functionalization be controlled?

Advanced Research Question

The 1H-tetrazole’s N1 vs. N2 alkylation selectivity depends on steric and electronic factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.